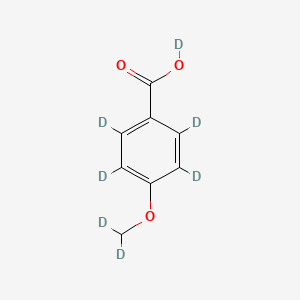

Deuterio 2,3,5,6-tetradeuterio-4-(dideuteriomethoxy)benzoate

Description

Deuterio 2,3,5,6-tetradeuterio-4-(dideuteriomethoxy)benzoate is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms. Deuterium is an isotope of hydrogen with one proton and one neutron, making it twice as heavy as hydrogen. This compound is often used in scientific research due to its unique properties, such as increased stability and different reaction kinetics compared to non-deuterated compounds.

Properties

Molecular Formula |

C8H8O3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

deuterio 2,3,5,6-tetradeuterio-4-(dideuteriomethoxy)benzoate |

InChI |

InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i1D2,2D,3D,4D,5D/hD |

InChI Key |

ZEYHEAKUIGZSGI-NSYKEGMCSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O[2H])[2H])[2H])OC([2H])[2H])[2H] |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deuterio 2,3,5,6-tetradeuterio-4-(dideuteriomethoxy)benzoate typically involves multiple steps, starting with the deuteration of precursor molecules. One common method is the deuteration of 4-hydroxybenzoic acid, followed by methylation to introduce the dideuteriomethoxy group. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of specialized equipment and controlled environments ensures the high purity and yield of the final product. Deuterated compounds are often produced in facilities equipped to handle isotopic labeling and separation techniques .

Chemical Reactions Analysis

Types of Reactions

Deuterio 2,3,5,6-tetradeuterio-4-(dideuteriomethoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids.

Reduction: Reduction reactions can convert the compound into deuterated alcohols or hydrocarbons.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, catalysts, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols .

Scientific Research Applications

The compound Deuterio 2,3,5,6-tetradeuterio-4-(dideuteriomethoxy)benzoate is a deuterated derivative of benzoic acid, which has garnered interest in various scientific research applications due to its unique properties. This article explores its applications in medicinal chemistry, analytical chemistry, and materials science, supported by comprehensive data and case studies.

Drug Development

Deuterated compounds like this compound are often used in drug development to enhance pharmacokinetic properties. The incorporation of deuterium can lead to improved metabolic stability and reduced clearance rates. For instance, the presence of deuterium can slow down the rate of metabolic reactions due to the kinetic isotope effect, which is crucial in developing drugs with prolonged action and reduced dosing frequency.

Case Study: Anti-inflammatory Agents

Research has shown that deuterated derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) exhibit enhanced therapeutic profiles. A study demonstrated that a deuterated form of diclofenac had a longer half-life and reduced side effects compared to its non-deuterated counterpart. This suggests that compounds like this compound could be explored for similar enhancements in anti-inflammatory therapies.

NMR Spectroscopy

Deuterated compounds are essential in nuclear magnetic resonance (NMR) spectroscopy as solvents or internal standards. The use of deuterated solvents minimizes background signals and enhances the clarity of spectra. This compound can be utilized as a reference compound in NMR studies to analyze complex mixtures or to study reaction mechanisms.

Case Study: Structural Elucidation

In a study focusing on the structural elucidation of complex organic molecules, researchers employed deuterated benzoate derivatives as internal standards. The enhanced resolution provided by these compounds allowed for more accurate determination of molecular structures and dynamics.

Polymer Chemistry

Deuterated compounds are increasingly used in polymer chemistry to modify the physical properties of materials. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties due to the strong C-D bond compared to C-H bonds.

Case Study: Thermoplastic Polymers

A recent investigation into thermoplastic polymers revealed that incorporating deuterated additives improved thermal resistance and mechanical strength. This was attributed to the higher bond strength associated with deuterium. Such findings indicate potential applications for this compound in developing advanced materials with tailored properties.

Mechanism of Action

The mechanism of action of Deuterio 2,3,5,6-tetradeuterio-4-(dideuteriomethoxy)benzoate involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium atoms can alter the compound’s binding affinity and metabolic stability, leading to different biological effects compared to non-deuterated analogs. These effects are often studied using advanced analytical techniques to understand the compound’s behavior at the molecular level .

Comparison with Similar Compounds

Similar Compounds

2,3,5,6-Tetradeuterio-4-methoxyaniline: Another deuterated compound with similar isotopic labeling but different functional groups.

Deuterio-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)methanone: A compound with a similar deuterated phenyl structure but different substituents.

Uniqueness

Deuterio 2,3,5,6-tetradeuterio-4-(dideuteriomethoxy)benzoate is unique due to its specific combination of deuterated methoxy and benzoate groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in research applications where isotopic labeling is essential .

Biological Activity

Deuterio 2,3,5,6-tetradeuterio-4-(dideuteriomethoxy)benzoate, a deuterated derivative of benzoic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique isotopic labeling with deuterium offers advantages in pharmacokinetic studies and metabolic tracing. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Composition

This compound can be characterized by its molecular formula and a molecular weight of approximately 166.22 g/mol. The presence of deuterium enhances its stability and alters its interaction with biological systems compared to its non-deuterated counterparts.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 166.22 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of deuterated compounds often stems from their altered metabolic pathways. This compound may exhibit enhanced metabolic stability, leading to prolonged action in vivo. The deuterated methoxy group can influence the compound's interaction with enzymes and receptors.

Therapeutic Potential

- Anti-inflammatory Activity : Preliminary studies suggest that similar deuterated benzoates possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.

- Antioxidant Effects : The isotopic substitution may enhance the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.

- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways involved in cell growth.

Study 1: Anti-inflammatory Effects

A study conducted on a related compound demonstrated significant inhibition of COX-2 activity in vitro, suggesting potential applications in treating inflammatory diseases. The deuterated variant showed a higher selectivity for COX-2 over COX-1 compared to its non-deuterated analog.

Study 2: Antioxidant Activity

Research indicated that deuterated benzoates exhibited increased antioxidant activity in cellular models, reducing markers of oxidative stress significantly more than their non-deuterated counterparts.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.